3-(6-Chloro-8-morpholino-3H-purin-3-yl)propane-1,2-diol
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Overview
Description
3-(6-Chloro-8-morpholino-3H-purin-3-yl)propane-1,2-diol is a chemical compound that features a purine base with a morpholine ring and a chlorinated substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Chloro-8-morpholino-3H-purin-3-yl)propane-1,2-diol typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Purine Core: The purine core is synthesized through a series of reactions involving the condensation of appropriate amines and aldehydes.
Chlorination: The purine core is then chlorinated using reagents such as thionyl chloride or phosphorus oxychloride.
Morpholine Substitution: The chlorinated purine is reacted with morpholine under basic conditions to introduce the morpholine ring.
Propanediol Addition: Finally, the propanediol moiety is added through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(6-Chloro-8-morpholino-3H-purin-3-yl)propane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorinated position on the purine ring can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at the chlorinated position.
Scientific Research Applications
3-(6-Chloro-8-morpholino-3H-purin-3-yl)propane-1,2-diol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(6-Chloro-8-morpholino-3H-purin-3-yl)propane-1,2-diol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases or interfere with DNA replication processes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Gefitinib: A tyrosine kinase inhibitor used in cancer therapy.
Erlotinib: Another tyrosine kinase inhibitor with similar applications.
Lapatinib: Used in the treatment of breast cancer.
Uniqueness
3-(6-Chloro-8-morpholino-3H-purin-3-yl)propane-1,2-diol is unique due to its specific structural features, such as the combination of a purine base with a morpholine ring and a chlorinated substituent. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H16ClN5O3 |
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Molecular Weight |
313.74g/mol |
IUPAC Name |
3-(6-chloro-8-morpholin-4-ylpurin-3-yl)propane-1,2-diol |
InChI |
InChI=1S/C12H16ClN5O3/c13-10-9-11(18(7-14-10)5-8(20)6-19)16-12(15-9)17-1-3-21-4-2-17/h7-8,19-20H,1-6H2 |
InChI Key |
KWBAXCRGCVDNJM-UHFFFAOYSA-N |
SMILES |
C1COCCN1C2=NC3=C(N=CN(C3=N2)CC(CO)O)Cl |
Canonical SMILES |
C1COCCN1C2=NC3=C(N=CN(C3=N2)CC(CO)O)Cl |
Origin of Product |
United States |
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